molecular formula C4H4N2O3 B1603708 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944906-32-5

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1603708
M. Wt: 128.09 g/mol
InChI Key: NNNNJRNVSNNCGK-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound . It is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It is part of a class of compounds known as oxadiazoles, which are used in a variety of applications, including as anti-infective agents .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles, including 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

    Anti-infective Agents

    • Field : Medicinal Chemistry
    • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial activities .
    • Methods : The synthesis involves the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates .
    • Results : These compounds have shown promising results against various infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .

    Treatment of Neurodegenerative Disorders

    • Field : Neurology
    • Application : Certain 1,2,4-oxadiazole derivatives exhibit affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .

    Treatment of Cystic Fibrosis and Duchenne Muscular Dystrophy

    • Field : Medical Science
    • Application : 1,2,4-oxadiazoles are of particular interest for the treatment of cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD) .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .

    Agricultural Biological Activities

    • Field : Agriculture
    • Application : 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .
    • Methods : Novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their agricultural activities .
    • Results : Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . Some compounds also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

properties

IUPAC Name

3-methyl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNJRNVSNNCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615539
Record name 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

CAS RN

944906-32-5
Record name 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Kim, AH Steeves, HJ Kulik - Chemistry of Materials, 2017 - ACS Publications
Indium phosphide quantum dots (QDs) represent promising replacements for more toxic QDs, but InP QD production lags behind other QD materials due to limited understanding of how …
Number of citations: 27 pubs.acs.org

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